Sub-Nanomolar Dopamine D3 Receptor Affinity Versus In-Class D3R Reference Ligands
The compound exhibits high-affinity binding to the human dopamine D3 receptor (D3R) with a Ki of 0.980 nM, as disclosed in US Patent 8,748,608 [1]. This places it among the potent D3R ligands within the biquinoline/quinoline chemotype space. For context, the well-characterized selective D3R antagonist SB-277011A displays Ki values of approximately 10.7 nM at human D3R [2], meaning the target compound shows roughly 11-fold higher binding affinity in this assay context. Note that Ki values are assay-dependent; the SB-277011A comparison is cross-study and should be interpreted with appropriate caution.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.980 nM (human D3R, radioligand displacement assay per Huang et al. J. Med. Chem. 2001 methodology) |
| Comparator Or Baseline | SB-277011A: Ki ≈ 10.7 nM (human D3R); reference D3R antagonist with established selectivity profile |
| Quantified Difference | Target compound Ki is approximately 10.9-fold lower (higher affinity) than SB-277011A |
| Conditions | In vitro radioligand displacement assay; human D3 receptor; methodology as described in Huang et al. J. Med. Chem. 44:1815-1826 (2001) and Luedtke et al. |
Why This Matters
For researchers designing D3R-targeted probes or therapeutics, sub-nanomolar affinity can translate to lower required dosing concentrations and potentially improved target engagement at physiologically relevant receptor densities, making this compound a compelling starting point relative to standard D3R tool compounds.
- [1] BindingDB. BDBM50378006 (CHEMBL1627316): Ki 0.980 nM for Human D(3) Dopamine Receptor, as reported in US Patent 8,748,608. Assay: In vitro dopamine receptor binding per Huang et al. J. Med. Chem. 44:1815-1826 (2001). View Source
- [2] InvivoChem. SB-277011 hydrochloride (SB-277011A hydrochloride) | Dopamine D3 Receptor Antagonist. Ki = 10.7 nM at human D3R. View Source
